Cas no 2229152-87-6 (tert-butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate)

Technical Introduction: tert-Butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate is a specialized carbamate derivative featuring a sulfamoyloxy functional group, which enhances its reactivity in synthetic applications. The tert-butyl carbamate moiety provides steric protection, improving stability during chemical transformations. This compound is particularly valuable in pharmaceutical and agrochemical research as an intermediate for constructing complex molecules, owing to its dual functionality (chloro and sulfamoyloxy groups) that enables selective modifications. Its well-defined structure ensures consistent performance in coupling reactions and other synthetic processes. The presence of the sulfamoyloxy group also offers potential for further derivatization, making it a versatile building block in medicinal chemistry and drug development.
tert-butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate structure
2229152-87-6 structure
Product Name:tert-butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate
CAS No:2229152-87-6
MF:C11H15ClN2O5S
MW:322.765200853348
CID:6524761
PubChem ID:165751752
Update Time:2025-10-29

tert-butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-1872048
    • 2229152-87-6
    • tert-butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate
    • Inchi: 1S/C11H15ClN2O5S/c1-11(2,3)18-10(15)14-8-5-4-7(12)6-9(8)19-20(13,16)17/h4-6H,1-3H3,(H,14,15)(H2,13,16,17)
    • InChI Key: KLDLLYAESGZDSH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)OS(N)(=O)=O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 322.0390205g/mol
  • Monoisotopic Mass: 322.0390205g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 116Ų

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Additional information on tert-butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate

Comprehensive Overview of tert-butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate (CAS No. 2229152-87-6)

tert-butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate (CAS No. 2229152-87-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique carbamate and sulfamoyloxy functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Researchers and industry professionals frequently search for information on its synthesis methods, applications in drug development, and safety profiles, making it a relevant topic in modern chemical discourse.

The molecular structure of tert-butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate includes a tert-butyl group, which enhances its stability and solubility in organic solvents. The presence of a chloro substituent at the 4-position and a sulfamoyloxy group at the 2-position of the phenyl ring contributes to its reactivity and potential utility in cross-coupling reactions. These structural features are often explored in medicinal chemistry for designing novel therapeutic agents, particularly in the development of enzyme inhibitors and antimicrobial compounds.

One of the most searched topics related to this compound is its role in peptide synthesis and prodrug design. The carbamate moiety in tert-butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate is particularly valuable for protecting amine groups during solid-phase peptide synthesis (SPPS). This application is critical in the production of biopharmaceuticals, where high purity and yield are essential. Additionally, the sulfamoyloxy group can act as a leaving group, facilitating the introduction of other functional groups in multi-step synthetic routes.

From an industrial perspective, the demand for tert-butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate is driven by its use in high-value chemical manufacturing. Companies specializing in custom synthesis and contract research organizations (CROs) often seek this compound for process optimization and scale-up studies. Its compatibility with various catalytic systems and green chemistry principles also makes it a candidate for sustainable production methods, aligning with the growing emphasis on environmentally friendly synthesis.

In recent years, the compound has been studied for its potential in cancer research. The chloro and sulfamoyloxy groups can be modified to create derivatives with anticancer activity, particularly in targeting tyrosine kinases and DNA repair enzymes. This aligns with the increasing interest in targeted therapies and personalized medicine, which are among the most searched topics in biomedical research. Researchers are also investigating its utility in neurodegenerative disease models, where carbamate-based inhibitors show promise.

For those working in analytical chemistry, tert-butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate presents interesting challenges and opportunities. Its characterization typically involves advanced techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods are crucial for ensuring the compound's purity and verifying its structure, which is vital for quality control in pharmaceutical applications.

The compound's stability under various conditions is another area of interest. Studies have shown that tert-butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate remains stable at room temperature but may degrade under acidic or basic conditions, releasing the corresponding phenol and carbamic acid derivatives. This property is particularly relevant for formulation scientists who need to ensure the compound's integrity in drug delivery systems.

In summary, tert-butyl N-[4-chloro-2-(sulfamoyloxy)phenyl]carbamate (CAS No. 2229152-87-6) is a versatile compound with broad applications in pharmaceutical research, agrochemical development, and material science. Its unique structural features and reactivity make it a valuable tool for chemists and researchers exploring new frontiers in drug discovery and sustainable chemistry. As the demand for innovative chemical solutions grows, this compound is likely to remain a focal point in both academic and industrial settings.

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